molecular formula C22H17N3O2 B3004123 N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 951900-62-2

N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3004123
CAS No.: 951900-62-2
M. Wt: 355.397
InChI Key: CNBFDEVJWNMBIB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 2-methoxyaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the methoxyphenyl and pyridinyl groups, which may confer specific biological activities and properties not found in simpler quinoline derivatives.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-21-12-5-4-11-19(21)25-22(26)16-14-20(18-10-6-7-13-23-18)24-17-9-3-2-8-15(16)17/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBFDEVJWNMBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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